CB2 Receptor Affinity and Selectivity: COR170 vs. SR144528 and In-Class Analogs
COR170 demonstrates a CB2 binding affinity of Ki = 3.8 nM and a CB1 affinity of Ki > 10,000 nM in [3H]CP-55940 competition binding assays using human recombinant receptors expressed in HEK293 cells [1]. This yields a selectivity index (SI = Ki(CB1)/Ki(CB2)) of >2631. In contrast, the widely used CB2 inverse agonist SR144528 exhibits a CB2 Ki = 0.6 nM and CB1 Ki = 400 nM, corresponding to an SI of approximately 667 . Within the same 4-quinolone-3-carboxamide chemotype, compound 2ae (a 6-phenylsulfinyl analog) exhibits a reduced selectivity (SI = 6.3) due to higher CB1 affinity (Ki = 460 nM) [2].
| Evidence Dimension | CB2 binding affinity (Ki, nM) and CB1/CB2 selectivity ratio |
|---|---|
| Target Compound Data | Ki(CB2) = 3.8 nM; Ki(CB1) > 10,000 nM; SI > 2631 |
| Comparator Or Baseline | SR144528: Ki(CB2) = 0.6 nM, Ki(CB1) = 400 nM, SI = 667; Compound 2ae: Ki(CB2) = 73.2 nM, Ki(CB1) = 460 nM, SI = 6.3 |
| Quantified Difference | COR170 shows a ~4-fold higher selectivity index compared to SR144528 and >400-fold higher SI compared to 2ae. |
| Conditions | [3H]CP-55940 competition binding; human recombinant CB2 and CB1 receptors expressed in HEK293 cells; 90 min incubation. |
Why This Matters
The >2631-fold selectivity minimizes confounding CB1-mediated effects in vivo, making COR170 a cleaner pharmacological probe for isolating CB2-specific signaling in neuroinflammation and pain models compared to SR144528, which retains moderate CB1 activity.
- [1] BindingDB. (n.d.). BDBM50272510 (CHEMBL523577): N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide. Affinity Data. View Source
- [2] BindingDB. (2013). BDBM50324632 (CHEMBL1215953): N-(Adamantan-1-yl)-4-oxo-1-pentyl-6-(phenylsulfinyl)-1,4-dihydroquinoline-3-carboxamide. Affinity Data. View Source
